molecular formula C10H11N3 B14302951 6-Azido-1,2,3,4-tetrahydronaphthalene CAS No. 117103-54-5

6-Azido-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14302951
CAS No.: 117103-54-5
M. Wt: 173.21 g/mol
InChI Key: LJBIYTMVXKOVTK-UHFFFAOYSA-N
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Description

6-Azido-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-1,2,3,4-tetrahydronaphthalene typically involves the azidation of 1,2,3,4-tetrahydronaphthalene. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the tetrahydronaphthalene ring. This reaction can be facilitated by using azidotrimethylsilane (TMSN3) as the azide source in the presence of a catalyst like copper(II) triflate (Cu(OTf)2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation processes using continuous-flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of azidation reactions more safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Azido-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like sodium azide (NaN3) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro-1,2,3,4-tetrahydronaphthalene.

    Reduction: Amino-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted tetrahydronaphthalenes depending on the substituent introduced.

Scientific Research Applications

6-Azido-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azido-1,2,3,4-tetrahydronaphthalene involves the reactivity of the azide group. Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and bioconjugation applications, where the azide group can be used to introduce various functional groups or labels .

Properties

CAS No.

117103-54-5

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-azido-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H11N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2

InChI Key

LJBIYTMVXKOVTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)N=[N+]=[N-]

Origin of Product

United States

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